molecular formula C21H24F3N3O2S B3010670 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 946248-58-4

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B3010670
CAS RN: 946248-58-4
M. Wt: 439.5
InChI Key: UCJSIXPDEBPXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H24F3N3O2S and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Thiophene-containing compounds, similar in structural motif to the thiophen-3-yl group in the target molecule, have been explored for the synthesis and characterization of novel polymers. For instance, new copolymers of thiophenes containing azobenzene moieties have been synthesized, highlighting their potential in creating materials with unique thermal, optical, and electrochemical properties (Tapia et al., 2010).

Development of Heterocyclic Compounds

The azepan-1-yl component of the compound suggests relevance in the synthesis of heterocyclic compounds. Research into the regioselectivity of cyclization reactions involving similar structural motifs has provided insights into the creation of potential drugs, underlining the importance of structural confirmation in drug development (Perekhoda et al., 2017).

Catalysis in Organic Synthesis

Compounds featuring oxalamide groups have been utilized in catalysis, facilitating efficient coupling reactions in organic synthesis. For instance, a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has been reported for its effectiveness in Goldberg amidation, showcasing the broad applicability of oxalamide and thiophene derivatives in catalytic systems (De et al., 2017).

Pharmacological Research

While specific pharmacological applications of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide are not directly found, related compounds have been explored for their potential in medical research, such as neurokinin-1 receptor antagonists and anti-inflammatory agents (Harrison et al., 2001; Ş. Küçükgüzel et al., 2013).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2S/c22-21(23,24)16-5-7-17(8-6-16)26-20(29)19(28)25-13-18(15-9-12-30-14-15)27-10-3-1-2-4-11-27/h5-9,12,14,18H,1-4,10-11,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSIXPDEBPXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.